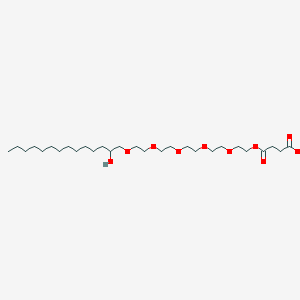
2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one is a chemical compound known for its diverse applications in scientific research. This compound belongs to the class of flavonoids, which are known for their antioxidant properties and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one typically involves the condensation of 2-chlorophenyl derivatives with appropriate flavonoid precursors. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the condensation reaction. The process may also involve steps like methylation and hydroxylation to introduce the methoxy and hydroxy groups, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
化学反应分析
Types of Reactions
2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of 2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, reducing inflammation.
Cell Signaling: The compound can modulate cell signaling pathways, leading to effects such as apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2-(2-Chlorophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one: Lacks the methoxy group, which may affect its biological activity.
2-(2-Chlorophenyl)-5-hydroxy-3-methoxy-4H-1-benzopyran-4-one: Lacks one hydroxy group, potentially altering its antioxidant properties.
2-(2-Chlorophenyl)-3-methoxy-4H-1-benzopyran-4-one: Lacks both hydroxy groups, which may significantly reduce its biological activity.
Uniqueness
2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one is unique due to the presence of both methoxy and hydroxy groups, which contribute to its potent antioxidant and therapeutic properties. The combination of these functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in various fields of research.
属性
CAS 编号 |
95055-78-0 |
|---|---|
分子式 |
C16H11ClO5 |
分子量 |
318.71 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-5,7-dihydroxy-3-methoxychromen-4-one |
InChI |
InChI=1S/C16H11ClO5/c1-21-16-14(20)13-11(19)6-8(18)7-12(13)22-15(16)9-4-2-3-5-10(9)17/h2-7,18-19H,1H3 |
InChI 键 |
APRMGMYWXFFGOK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




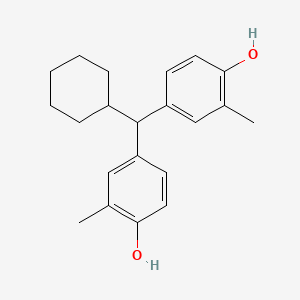
![1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14357430.png)

![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
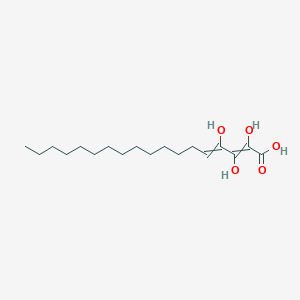

![1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-](/img/structure/B14357479.png)
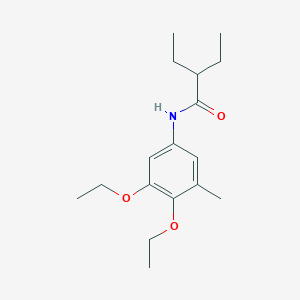
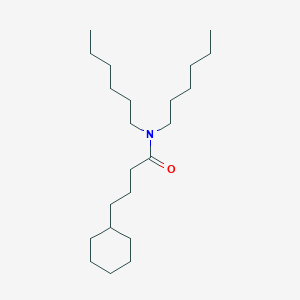
![N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14357502.png)
![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol](/img/structure/B14357506.png)
